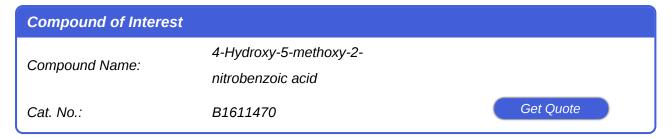


potential synthetic pathways for 4-Hydroxy-5methoxy-2-nitrobenzoic acid

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An In-depth Technical Guide on Potential Synthetic Pathways for **4-Hydroxy-5-methoxy-2-nitrobenzoic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for **4-hydroxy-5-methoxy-2-nitrobenzoic acid**, a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] The document details several synthetic routes, presenting quantitative data in structured tables, providing detailed experimental protocols for key reactions, and visualizing the synthetic pathways using Graphviz diagrams.

Synthetic Pathways

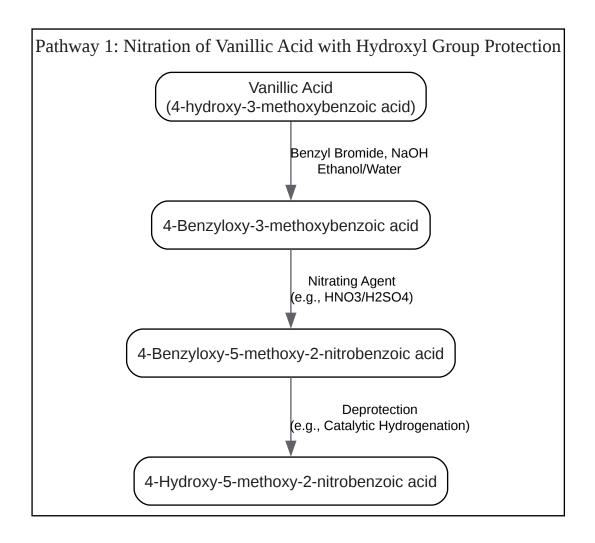
Several potential synthetic routes for **4-hydroxy-5-methoxy-2-nitrobenzoic acid** have been identified, primarily starting from commercially available precursors such as vanillic acid and its derivatives. These pathways involve key chemical transformations including electrophilic nitration, protection/deprotection of functional groups, and oxidation.

Pathway 1: Nitration of Vanillic Acid with Hydroxyl Group Protection

A common and effective strategy for the synthesis of **4-hydroxy-5-methoxy-2-nitrobenzoic acid** involves the protection of the phenolic hydroxyl group of vanillic acid prior to the nitration



step. This prevents unwanted side reactions and directs the nitration to the desired position on the aromatic ring. A typical protecting group is benzyl, which can be subsequently removed under mild conditions.



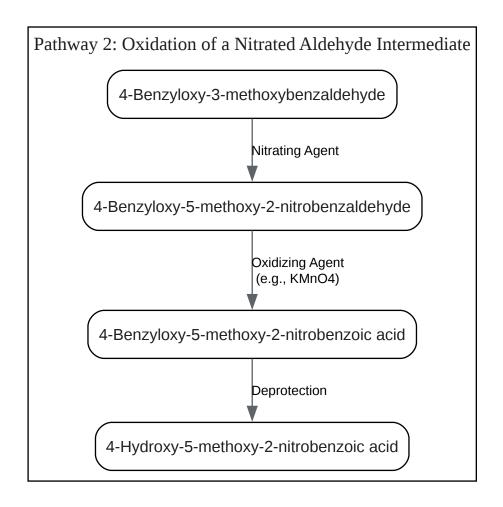
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Caption: Synthetic pathway starting from vanillic acid with hydroxyl protection.

Pathway 2: Oxidation of a Nitrated Aldehyde Intermediate

An alternative route involves the nitration of a protected vanillin derivative, followed by oxidation of the aldehyde group to a carboxylic acid. This pathway takes advantage of the reactivity of the aldehyde functional group for conversion to the desired acid.





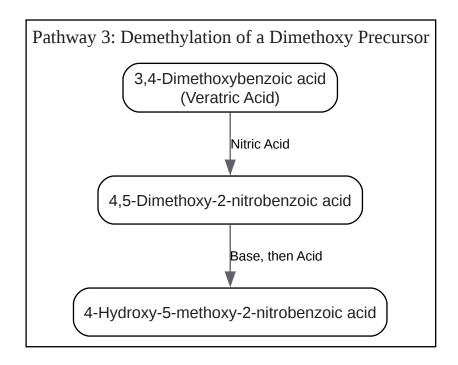
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Caption: Synthesis via oxidation of a nitrated benzaldehyde intermediate.

Pathway 3: Demethylation of a Dimethoxy Precursor

This pathway starts with a dimethoxy-substituted benzoic acid, which is first nitrated and then selectively demethylated to yield the target compound. This approach is advantageous if the dimethoxy starting material is readily available.





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Caption: Synthesis involving demethylation of a dinitro precursor.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the identified synthetic pathways.



Reaction Step	Starting Material	Product	Reagents	Yield (%)	Reference
Protection	Vanillic acid	4-Benzyloxy- 3- methoxybenz oic acid	Benzyl bromide, NaOH	83	[3]
Oxidation	4- (Benzyloxy)-5 -methoxy-2- nitrobenzalde hyde	4-Benzyloxy- 5-methoxy-2- nitrobenzoic acid	Potassium permanganat e	88	[3]
Nitration	3,4- Dimethoxybe nzoic acid	4,5- Dimethoxy-2- nitrobenzoic acid	Nitric acid	77	[4]
Nitration	3,4- Dimethoxy-6- nitrobenzalde hyde	4,5- Dimethoxy-2- nitrobenzoic acid	Sodium chlorite, Hydrogen peroxide	93	[4]
Demethylatio n	4,5- Dimethoxy-2- nitrobenzoic acid	5-Hydroxy-4- methoxy-2- nitrobenzoic acid	Base, then concentrated HCI	96	[5]

Detailed Experimental Protocols Protocol 1: Synthesis of 4-Benzyloxy-3-methoxybenzoic acid from Vanillic acid[3]

- In a mixed solution of 4-hydroxy-3-methoxybenzoic acid (50.0 g, 297.5 mmol) in ethanol (350 mL) and a NaOH solution (2.0 M, 350 mL), add benzyl bromide (140.0 g, 823.5 mmol).
- Stir the mixture at 65 °C for 8 hours.



- Concentrate the reaction mixture and co-evaporate with water (2 x 400 mL) to a volume of about 400 mL.
- Acidify the solution to pH 3.0 with 6M HCl.
- Filter the resulting solid.
- Crystallize the solid with ethanol and dry under vacuum at 45 °C to give the title compound (63.6 g, 83% yield).

Protocol 2: Synthesis of 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid from 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde[3]

- Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde (20 g, 69.62 mmol) in acetone (200 mL).
- Slowly add a preheated 10% potassium permanganate solution at 30 °C.
- Stir the reaction mixture at 50 °C for 2 hours and then cool to room temperature.
- Filter the mixture through a diatomaceous earth pad and wash the filter cake with acetone and a small amount of hot water.
- Concentrate the filtrate under reduced pressure and cool to 0 °C.
- Acidify the concentrate to pH 4 with hydrochloric acid, stir for 30 min, and filter to give a solid product of 2-nitro-4-benzyloxy-5-methoxybenzoic acid (18.5 g, 88% yield).

Protocol 3: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid from 3,4-Dimethoxybenzoic acid[4]

- To a 100 mL flask, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) and nitric acid (50 mL, 20%) in an ice-bath.
- Stir the reaction mixture at 60 °C for 6 hours.



- After cooling to room temperature, pour the mixture onto ice-water.
- Filter the solid, wash with water, and dry.
- Purify the crude product by a silica gel column to afford 2-nitro-4,5-dimethoxybenzoic acid as a light yellow solid (9.6 g, 77% yield).

Protocol 4: Synthesis of 5-Hydroxy-4-methoxy-2nitrobenzoic acid from 4,5-Dimethoxy-2-nitrobenzoic acid[5]

- React 4,5-dimethoxy-2-nitrobenzoic acid with a base (e.g., in a 20% aqueous potassium hydroxide solution).
- After the reaction is complete, add an extraction solvent (e.g., ethyl acetate) and an acid (e.g., concentrated hydrochloric acid) to a pH of 0.35.
- Separate the organic layer (extract).
- Concentrate the obtained extract under reduced pressure to obtain the 5-hydroxy-4-methoxy-2-nitrobenzoic acid as a yellow solid (96% isolation yield).

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